molecular formula C24H21F2NO3 B1335685 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No. B1335685
M. Wt: 409.4 g/mol
InChI Key: OLNTVTPDXPETLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.

Scientific Research Applications

Cholesterol Absorption Inhibition

This compound, known as Ezetimibe, has been extensively studied for its ability to inhibit cholesterol absorption. Research by Rosenblum et al. (1998) found that Ezetimibe significantly lowers total plasma cholesterol in humans. It was specifically designed to enhance activity through oxidation and to block detrimental metabolic oxidation sites (Rosenblum et al., 1998).

Crystal Structure Analysis

Brüning et al. (2010) analyzed Ezetimibe's crystal structure using laboratory powder diffraction data. They found that Ezetimibe crystallizes in a specific space group with molecules closely packed, forming an extended hydrogen-bond architecture (Brüning et al., 2010).

Antimicrobial Properties

Studies have shown that derivatives of Ezetimibe's core structure possess antimicrobial properties. For instance, Twamley et al. (2020) explored different substituents on the azetidin-2-one core and found compounds with significant antimicrobial activity (Twamley et al., 2020).

Biocatalysis

Kyslíková et al. (2010) described the microbial reduction of Ezetimibe using Rhodococcus fascians MO22, demonstrating a method for converting ketones to Ezetimibe through biotransformation. This study highlights the potential for using microbial catalysts in drug synthesis (Kyslíková et al., 2010).

Drug Metabolism Study

Ghosal et al. (2004) identified human liver and intestinal enzymes responsible for the glucuronidation of Ezetimibe. This study provides insights into the metabolic pathways of this drug and its interaction with human enzymes (Ghosal et al., 2004).

Synthesis and Chemistry

Other studies, like those by Guillon et al. (2000) and Patel et al. (2005), focus on the synthesis of Ezetimibe and its analogs. These works contribute to the understanding of the chemical properties and potential applications of this compound in various fields (Guillon et al., 2000); (Patel et al., 2005).

properties

Product Name

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2

InChI Key

OLNTVTPDXPETLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 3
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 6
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

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